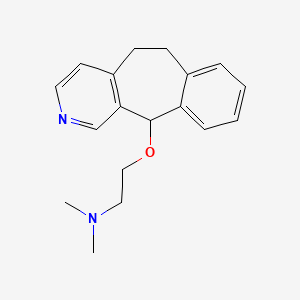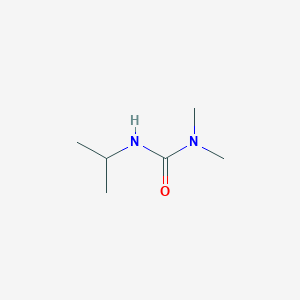
N,N-Dimethyl-N'-propan-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N’-propan-2-ylurea: is an organic compound with the molecular formula C6H14N2O It is a derivative of urea, where the hydrogen atoms are replaced by dimethyl and propan-2-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Synthesis: One common method involves the reaction of dimethylamine with isopropyl isocyanate under controlled conditions. The reaction typically occurs at room temperature and yields N,N-Dimethyl-N’-propan-2-ylurea as the primary product.
Alternative Synthesis: Another method involves the reaction of dimethylamine with isopropyl carbamate in the presence of a catalyst. This reaction requires slightly elevated temperatures and results in the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of N,N-Dimethyl-N’-propan-2-ylurea often involves the continuous flow process. This method ensures a consistent supply of reactants and efficient removal of by-products, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-Dimethyl-N’-propan-2-ylurea can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of these reactions include carbon dioxide, water, and nitrogen-containing compounds.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines and alcohols.
Substitution: N,N-Dimethyl-N’-propan-2-ylurea can participate in nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Carbon dioxide, water, nitrogen-containing compounds.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Dimethyl-N’-propan-2-ylurea is used as a reagent in organic synthesis, particularly in the formation of other urea derivatives. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used as a model molecule to study enzyme-substrate interactions and protein folding. It serves as a reference compound in various biochemical assays.
Medicine: N,N-Dimethyl-N’-propan-2-ylurea has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. It is investigated for its potential as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In industrial applications, this compound is used as an intermediate in the production of agrochemicals, polymers, and specialty chemicals. It is also employed in the formulation of certain coatings and adhesives.
Wirkmechanismus
The mechanism by which N,N-Dimethyl-N’-propan-2-ylurea exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in these interactions often include hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylurea: Similar in structure but lacks the propan-2-yl group.
N,N-Diethyl-N’-propan-2-ylurea: Similar but with ethyl groups instead of methyl groups.
N,N-Dimethyl-N’-butan-2-ylurea: Similar but with a butan-2-yl group instead of propan-2-yl.
Uniqueness: N,N-Dimethyl-N’-propan-2-ylurea is unique due to the presence of both dimethyl and propan-2-yl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
34862-63-0 |
|---|---|
Molekularformel |
C6H14N2O |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
1,1-dimethyl-3-propan-2-ylurea |
InChI |
InChI=1S/C6H14N2O/c1-5(2)7-6(9)8(3)4/h5H,1-4H3,(H,7,9) |
InChI-Schlüssel |
CJHQLQACGQHOSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


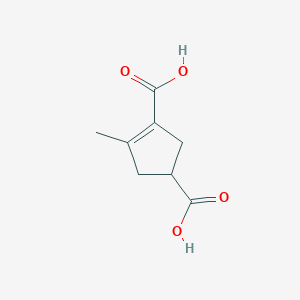

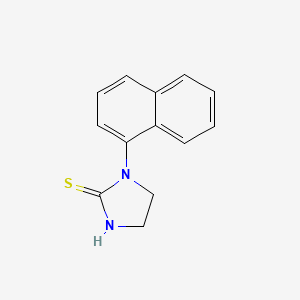
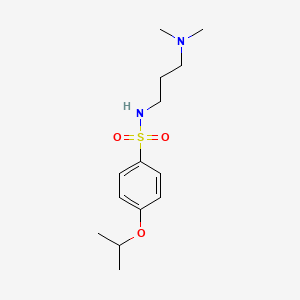
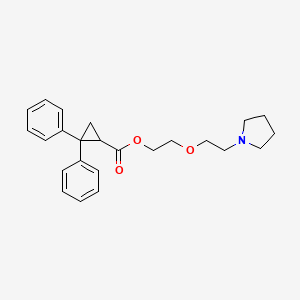
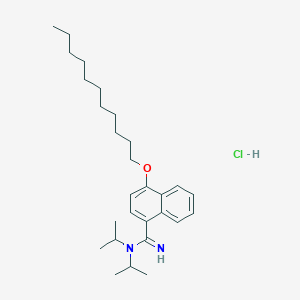
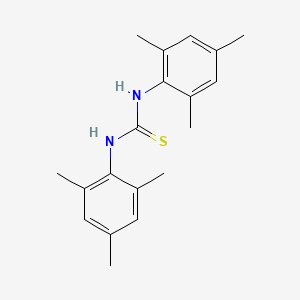
![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)
![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
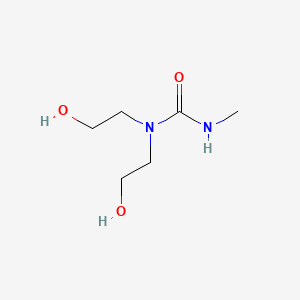
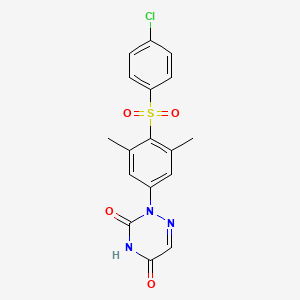
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
